MOR agonist-1
描述
MOR agonist-1 is a synthetic μ-opioid receptor (MOR) agonist with high binding affinity and selectivity for MOR-1. Structural analyses indicate it belongs to the morphinan class, featuring a rigid polycyclic backbone critical for receptor interaction . In vitro binding assays demonstrate nM-level affinity (Ki = 6.1–8.3 nM for MOR), though its potency is approximately 2-fold lower than the reference compound LP1 in cAMP inhibition assays (IC₅₀ = 7.4–74.0 nM) . Unlike morphine, this compound exhibits minimal activity at δ-opioid (DOR) and κ-opioid (KOR) receptors, reducing off-target side effects such as dysphoria or respiratory depression .
属性
分子式 |
C22H26ClFN2O2 |
|---|---|
分子量 |
404.9 g/mol |
IUPAC 名称 |
N-[(3-chlorophenyl)methyl]-2-[(5S,9R)-9-(5-fluoro-2-pyridinyl)-2,6-dioxaspiro[4.5]decan-9-yl]ethanamine |
InChI |
InChI=1S/C22H26ClFN2O2/c23-18-3-1-2-17(12-18)13-25-9-6-21(20-5-4-19(24)14-26-20)7-11-28-22(15-21)8-10-27-16-22/h1-5,12,14,25H,6-11,13,15-16H2/t21-,22-/m1/s1 |
InChI 键 |
VDEAHPKUJXNLGH-FGZHOGPDSA-N |
手性 SMILES |
C1COC[C@]12C[C@](CCO2)(CCNCC3=CC(=CC=C3)Cl)C4=NC=C(C=C4)F |
规范 SMILES |
C1COCC12CC(CCO2)(CCNCC3=CC(=CC=C3)Cl)C4=NC=C(C=C4)F |
产品来源 |
United States |
准备方法
The synthesis of MOR agonist-1 involves several steps, including the preparation of precursor molecules and their subsequent reactions under specific conditions. The synthetic routes typically involve the use of organic solvents and catalysts to facilitate the reactions. Industrial production methods may include large-scale synthesis using automated reactors and purification processes to ensure the compound’s purity and consistency .
化学反应分析
Key Substituent Effects on MOR Binding
Substituent modifications significantly influence agonist potency and selectivity. Representative data from SAR studies:
| Compound | R Group | MOR Binding Affinity (K<sub>i</sub>, nM) | Efficacy (% Emax) | Source |
|---|---|---|---|---|
| Corydine | –OCH<sub>3</sub> | 84 ± 14 | 100% (full agonist) | |
| SR-17018 | –CF<sub>3</sub> | 4.35 ± 0.59 | 88 ± 26 | |
| SR-11501 | –Cl | 106 ± 38 | 71 ± 14 |
-
Electron-withdrawing groups (e.g., –CF<sub>3</sub>) enhance binding affinity by stabilizing ligand-receptor interactions .
-
Methoxy groups in corydine improve G-protein coupling efficiency despite moderate binding affinity (EC<sub>50</sub> = 34 nM vs. DAMGO’s 1.2 nM) .
Biased Agonism and Signaling Pathways
MOR agonist-1 derivatives exhibit divergent signaling profiles due to structural nuances:
-
Corydine (1) activates G<sub>i/o</sub> proteins with 3× greater potency than corydaline (2 ), attributed to conserved water-mediated interactions with MOR residues (Lys233, Tyr148) .
-
SR-17018 stabilizes MOR’s active conformation, resisting sodium-induced deactivation and increasing basal GTPγS binding (342 ± 162 nM EC<sub>50</sub>) .
Pharmacological Validation
In vitro assays confirm functional selectivity:
-
35S-GTPγS binding : Corydine achieves full agonism (EC<sub>50</sub> = 84 nM) vs. partial agonism by SR-11501 (EC<sub>50</sub> = 106 nM) .
-
β-arrestin recruitment : Piperidine benzimidazoles (e.g., SR-17018) show minimal β-arrestin2 activation (<15% of DAMGO), reducing respiratory depression risks .
pH-Dependent Activity
pKa modulation influences tissue-specific effects:
-
FF3 (pKa = 7.22) exhibits enhanced MOR binding at acidic pH (e.g., inflamed tissues), increasing GTPγS activation by 40% compared to physiological pH .
This synthesis underscores the role of targeted chemical modifications in optimizing MOR agonist efficacy and safety. For further details on specific reaction mechanisms or preclinical data, consult primary references .
科学研究应用
MOR agonist-1 has numerous scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the binding interactions with the mu opioid receptor and to develop new analgesic drugs with reduced side effects. In biology, it helps in understanding the molecular mechanisms of pain modulation and reward pathways. In medicine, this compound is investigated for its potential to treat pain, addiction, and other neurological disorders. Industrial applications include the development of new pharmaceuticals and therapeutic agents .
作用机制
MOR agonist-1 exerts its effects by binding to the mu opioid receptor, which is a G-protein coupled receptor. Upon binding, it activates the Gi/o subtype of the G-protein family, initiating a cascade of intracellular signaling pathways. This process attenuates the excitation of pain-sensing neurons and induces analgesia. The molecular targets and pathways involved include the inhibition of adenylate cyclase activity, lowering cyclic adenosine monophosphate levels, and modulating ion channel activity .
相似化合物的比较
Comparison with Similar Compounds
MT-45
MT-45, a structurally distinct MOR-1 agonist, binds MOR with nM affinity but is less potent than morphine in vivo. Its DOR/KOR affinities are negligible, aligning with MOR agonist-1’s selectivity profile .
Fentanyl Analogues
Fentanyl and its derivatives (e.g., remifentanil) exhibit 50–100× higher MOR affinity than morphine and this compound. However, their high lipophilicity accelerates blood-brain barrier penetration, increasing risks of respiratory depression and addiction . This compound’s moderate lipophilicity (calculated LogP = 2.8) may balance efficacy and safety .
LP1 Derivatives
LP1, a lead morphinan derivative, shows sub-nM MOR affinity (Ki = 0.5 nM) and full agonism in cAMP assays (IC₅₀ = 3.2 nM). This compound, a derivative with N-cyclohexylethylamino substituents, retains 70% of LP1’s efficacy but with improved KOR affinity (Ki = 19.8 nM vs. LP1’s 100 nM), suggesting a broader receptor modulation profile .
Aminothiazolomorphinans
Aminothiazolomorphinan 8 demonstrates sub-nM affinity across MOR, KOR, and DOR (Ki = 0.2–0.5 nM) but lacks selectivity, limiting clinical utility. In contrast, this compound’s >10× selectivity for MOR over KOR/DOR reduces adverse effects linked to multi-receptor activation .
Dual MOR/DOR Agonists
Compounds like [Dmt¹]DALDA analogues (KiMOR = 0.2 nM, KiDOR = 1.5 nM) synergize MOR/DOR activation, enhancing analgesia while reducing tolerance. This compound’s MOR selectivity may lack these benefits but avoids DOR-mediated complications (e.g., seizures) .
Bispecific S1R-Antagonist/MOR-Agonists
Bispecific ligands (e.g., compounds from ) antagonize sigma-1 receptors (S1R) while activating MOR, showing superior analgesia in neuropathic pain models. This compound’s single-target mechanism may limit efficacy in complex pain syndromes but simplifies pharmacokinetics .
6-Desoxo-N-Methylmorphinans
6-Desoxo analogue 3a exhibits 5× higher MOR affinity (Ki = 0.8 nM) and unique binding modes compared to its keto counterpart. This compound’s affinity is lower but benefits from a more predictable metabolic profile .
Research Findings and Data Tables
Table 1: Binding Affinities and Functional Activity of Select MOR Agonists
| Compound | MOR Ki (nM) | DOR Ki (nM) | KOR Ki (nM) | cAMP IC₅₀ (nM) | Efficacy (% Inhibition) |
|---|---|---|---|---|---|
| This compound | 6.1–8.3 | >1000 | 19.8–31 | 7.4–74 | 28–60 |
| Morphine | 1.8 | 90 | 220 | 12 | 100 |
| Fentanyl | 0.2 | 150 | 300 | 0.5 | 100 |
| LP1 | 0.5 | 50 | 100 | 3.2 | 95 |
| [Dmt¹]DALDA | 0.2 | 1.5 | ND | 0.66 | 85 |
| Aminothiazolo-8 | 0.2 | 0.5 | 0.3 | 1.1 | 90 |
ND = Not Determined. Data compiled from .
Discussion
This compound’s selectivity positions it as a safer alternative to non-selective opioids like morphine or fentanyl, particularly in chronic pain. However, its moderate potency may limit use in acute settings. Dual-target agonists and bispecific compounds offer enhanced efficacy in complex pain syndromes but introduce pharmacokinetic challenges . Future research should explore hybrid molecules combining this compound’s selectivity with adjunctive mechanisms (e.g., KOR suppression or S1R antagonism) to optimize therapeutic windows .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
